molecular formula C9H10N4O2S B3129350 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine CAS No. 339022-19-4

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine

Cat. No.: B3129350
CAS No.: 339022-19-4
M. Wt: 238.27 g/mol
InChI Key: KIKIZWJKWOCICP-UHFFFAOYSA-N
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Description

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine is a complex organic compound characterized by the presence of a nitroimidazole ring fused with a thiazole ring, and a pyrrolidine moiety

Preparation Methods

The synthesis of 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of thiourea with alkyl propiolates, aldehydes, and isocyanides to form the imidazo[2,1-b][1,3]thiazole core . The pyrrolidine moiety is then introduced through subsequent reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroimidazole ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine involves its interaction with molecular targets in biological systems. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components . This mechanism is similar to other nitroimidazole compounds, which are known for their antimicrobial activity.

Comparison with Similar Compounds

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine can be compared with other nitroimidazole derivatives, such as:

    Metronidazole: A well-known antimicrobial agent.

    Tinidazole: Another antimicrobial compound with a similar mechanism of action.

Properties

IUPAC Name

5-nitro-6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c14-13(15)8-7(11-3-1-2-4-11)10-9-12(8)5-6-16-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKIZWJKWOCICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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